p-Nitrophenyl ethyl phosphonate
Description
Properties
CAS No. |
32357-11-2 |
|---|---|
Molecular Formula |
C8H9NO5P+ |
Molecular Weight |
230.13 g/mol |
IUPAC Name |
ethoxy-(4-nitrophenoxy)-oxophosphanium |
InChI |
InChI=1S/C8H9NO5P/c1-2-13-15(12)14-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3/q+1 |
InChI Key |
VNPKCZKLYPHRJB-UHFFFAOYSA-N |
SMILES |
CCO[P+](=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCO[P+](=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Synonyms |
4-nitrophenyl ethyl phosphonate p-nitrophenyl ethyl phosphonate |
Origin of Product |
United States |
Scientific Research Applications
Biological Research Applications
Cholinesterase Inhibition
One of the primary applications of p-nitrophenyl ethyl phosphonate is as a reversible inhibitor of cholinesterase enzymes. Cholinesterases play a crucial role in neurotransmitter regulation by breaking down acetylcholine in synaptic clefts. By inhibiting this enzyme, this compound prolongs the action of acetylcholine, leading to enhanced stimulation of cholinergic receptors. This property is valuable for studying enzyme kinetics and inhibition mechanisms, making it a significant tool in neuropharmacology and toxicology research .
Enzyme Interaction Studies
Research indicates that this compound can bind to the active sites of cholinesterases, providing insights into enzyme function and potential therapeutic effects. Studies have focused on understanding how variations in concentration and chemical environment affect the binding affinity and inhibition potency of this compound.
Agricultural Applications
Insecticide Development
this compound has been explored for its potential use in agricultural insecticides. A notable example is its incorporation into insecticide compositions alongside other compounds like etrimfos. This combination has shown synergistic effects, enhancing pest control efficacy while minimizing environmental impact. The formulation allows for lower dosages and reduced cross-resistance between active ingredients, making it an attractive option for sustainable agriculture .
- Enzyme Kinetics Research : A study examined the effects of varying concentrations of this compound on cholinesterase activity in vitro. Results indicated a dose-dependent inhibition pattern, providing critical data for understanding enzyme dynamics.
- Agricultural Field Trials : Field trials involving the use of this compound-based insecticides demonstrated significant reductions in pest populations while maintaining crop health. The trials emphasized the compound's effectiveness as part of integrated pest management strategies .
Preparation Methods
Reaction Mechanism and Limitations
The Arbusow rearrangement proceeds via a nucleophilic attack of the iodide ion on the trialkyl phosphite, generating a pentavalent phosphorus intermediate that collapses to form the phosphonate ester. While mechanistically elegant, this method suffers from practical drawbacks:
- Low Overall Yield : Cumulative yields across four steps rarely exceed 20% due to side reactions during halogenation and substitution.
- Purification Challenges : Intermediate byproducts, particularly phosphorylated derivatives, complicate isolation.
Modern Synthesis via Diethyl Chlorophosphite Intermediate
A streamlined alternative, patented in US3662036A, circumvents the Arbusow pathway by leveraging diethyl chlorophosphite as a key intermediate. This three-step protocol significantly enhances efficiency and scalability.
Preparation of Diethyl Chlorophosphite
Trichlorophosphine reacts with anhydrous ethanol in the presence of diethyl aniline, a proton scavenger, under rigorously anhydrous conditions:
$$
\text{PCl₃ + 2 EtOH + (Et)₂NH → ClP(OEt)₂ + (Et)₂NH·HCl}
$$
Key Parameters :
Formation of Diethyl-p-Nitrophenyl Phosphite
Diethyl chlorophosphite reacts with sodium p-nitrophenolate in methyl ethyl ketone, facilitating nucleophilic aromatic substitution:
$$
\text{ClP(OEt)₂ + NaO-C₆H₄-NO₂ → (EtO)₂P-O-C₆H₄-NO₂ + NaCl}
$$
Optimization :
Rearrangement with Ethyl Halides
The critical rearrangement step employs ethyl iodide under autogenous pressure:
$$
\text{(EtO)₂P-O-C₆H₄-NO₂ + EtI → EtO(Et)P(O)-O-C₆H₄-NO₂ + I⁻}
$$
Reaction Conditions :
- Temperature: 120–140°C for 5–7 hours.
- Workup: Sequential washes with cold 5% NaOH and water remove unreacted starting materials.
- Yield: 58% after vacuum distillation.
Overall Yield : 40–43% across three steps, representing a twofold improvement over traditional methods.
Comparative Analysis of Preparation Methods
The table below contrasts key metrics for both synthetic routes:
Advantages of the Modern Method :
Q & A
Q. What are the common synthetic routes for p-nitrophenyl ethyl phosphonate, and how is its purity validated in academic research?
Methodological Answer: A three-step synthesis starting from sorbic acid involves (1) protection of the carboxylic acid group as a trimethylsilyl ethyl ester, (2) cross-metathesis/Arbuzov reactions to introduce the phosphonate group with high diastereoselectivity (95% de, confirmed by NMR), and (3) deprotection under fluorinated conditions to regenerate functional groups . Purity is validated via ³¹P NMR (δ ≈21 ppm for phosphonate signals) and chromatographic methods (e.g., HPLC with UV detection at 280 nm for nitroaromatic absorption) .
Q. How is this compound applied in enzymatic assays, and what experimental parameters optimize its use?
Methodological Answer: The compound serves as a chromogenic substrate for phosphatases, releasing p-nitrophenol (detectable at 405 nm) upon hydrolysis. Key parameters include:
- Buffer pH : Alkaline conditions (pH 9–10) for alkaline phosphatase assays vs. acidic (pH 4–5) for acid phosphatases .
- Substrate Concentration : Typically 1–10 mM, with kinetic constants (e.g., Kₘ) determined via Michaelis-Menten plots .
- Temperature Control : Reactions are conducted at 25–37°C, with pre-incubation to stabilize enzyme activity .
Advanced Research Questions
Q. How do stereochemical and electronic effects influence the reactivity of this compound in cross-coupling or phosphorylation reactions?
Methodological Answer: The nitro group’s electron-withdrawing properties enhance the electrophilicity of the phosphorus center, facilitating nucleophilic attack (e.g., by serine hydrolases). Stereochemical outcomes in reactions with α-bromo acetophenones depend on the phosphonate’s conformation: hydrolysis of the ethyl ester generates a nucleophilic intermediate, while abstraction of the α-proton leads to alternative pathways (e.g., Darzens-like reactions) . Computational modeling (DFT) is recommended to predict regioselectivity .
Q. What experimental strategies resolve contradictions in kinetic data when using this compound as a transition-state analog in enzyme inhibition studies?
Methodological Answer: Discrepancies in inhibition constants (Kᵢ) may arise from competing hydrolysis or nonspecific binding. Mitigation strategies include:
Q. What mechanistic insights explain the acute toxicity of this compound derivatives in biological systems?
Methodological Answer: Toxicity arises from irreversible acetylcholinesterase inhibition via phosphorylation of the catalytic serine. Key evidence includes:
- In Vitro Assays : IC₅₀ values ≤10 μM in human erythrocyte acetylcholinesterase assays .
- Metabolite Profiling : Detection of p-nitrophenol in plasma via GC-MS post-exposure .
- Safety Protocols : Use of PPE (gloves, respirators) and fume hoods during synthesis, with antidotes (e.g., atropine) on standby .
Data Contradiction Analysis
Q. Why do phosphonate inhibitors like this compound show variable efficacy across enzyme isoforms (e.g., alkaline phosphatase vs. 2-oxoglutarate dehydrogenase)?
Methodological Answer: Structural differences in active-site pockets dictate selectivity. For example:
- Alkaline Phosphatase : Requires a hydrophobic binding pocket, favoring the ethyl ester’s lipophilicity .
- 2-Oxoglutarate Dehydrogenase : Inhibited more effectively by succinyl phosphonate (SP) derivatives due to carboxylate group interactions . Resolution : Perform crystallography or molecular docking to map binding interactions .
Methodological Recommendations
- Synthesis : Prioritize fluorinated deprotection methods to avoid side reactions .
- Assays : Include negative controls (e.g., heat-inactivated enzymes) to account for non-enzymatic hydrolysis .
- Toxicity Testing : Combine in vitro IC₅₀ assays with in vivo LD₅₀ studies in model organisms (e.g., rodents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
